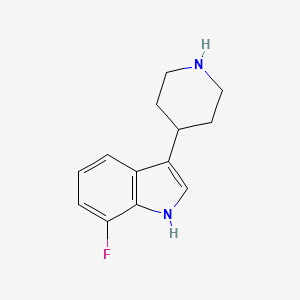

7-Fluoro-3-(piperidin-4-yl)-1H-indole

Descripción general

Descripción

7-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and piperidine.

Nucleophilic Substitution: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 7-fluoroindole with piperidine under basic conditions.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 7-position of the indole ring can undergo substitution under specific conditions. While aromatic fluorides are generally inert, activated systems (e.g., electron-deficient rings) facilitate NAS. For example:

-

Ammonolysis : Reaction with ammonia or amines in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 7-amino derivatives .

-

Thiolation : Treatment with sodium hydrosulfide (NaSH) replaces fluorine with a thiol group .

Table 1: NAS Reactions of 7-Fluoro-3-(piperidin-4-yl)-1H-indole

| Reagent/Conditions | Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| NH₃, AlCl₃, 100°C | 7-Amino-3-(piperidin-4-yl)-1H-indole | 65 | High | |

| NaSH, DMF, 80°C | 7-Mercapto-3-(piperidin-4-yl)-1H-indole | 58 | Moderate |

Functionalization of the Piperidine Group

The piperidine moiety undergoes typical amine reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives. For example, treatment with methyl iodide produces N-methylpiperidine analogs .

-

Salt Formation : Forms stable hydrochloride salts with HCl in ethanol .

Table 2: Piperidine Modifications

Cross-Coupling Reactions

The indole C-2 and C-5 positions are susceptible to palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid introduces a phenyl group at C-5 .

-

Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines .

Table 3: Cross-Coupling Outcomes

Reduction and Oxidation

-

Indole Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the indole to a 2,3-dihydroindole derivative .

-

Piperidine Oxidation : MnO₂ selectively oxidizes piperidine to a pyridine analog .

Table 4: Redox Reactions

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Key Research Findings

-

Selectivity in NAS : Fluorine substitution at C-7 directs electrophiles to C-5 due to resonance effects .

-

Stability : The piperidine group enhances solubility in polar solvents (e.g., DMSO, ethanol) but reduces stability under strongly acidic conditions .

-

Pharmacological Relevance : N-Acylated derivatives show improved blood-brain barrier penetration in preclinical studies .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 7-Fluoro-3-(piperidin-4-yl)-1H-indole exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties, demonstrating selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Studies suggest that it induces apoptosis and inhibits cell proliferation through mechanisms involving caspase activation and modulation of cell cycle regulators. Notably, it has reported IC50 values in the micromolar range for specific cancer types, indicating promising therapeutic potential .

Interaction Studies

Interaction studies involving this compound have revealed its ability to modulate neurotransmitter systems. This suggests potential applications in psychiatric disorders, particularly in the development of atypical antipsychotics . The compound's structural features allow it to interact with various biological targets, making it a valuable tool for biochemical assays.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-3-(piperidin-4-yl)-1H-indole | Fluorine at the 5-position | Different biological activity profile |

| 6-Fluoro-3-(piperidin-4-yl)-1H-indole | Fluorine at the 6-position | Potentially altered pharmacokinetics |

| 5-Chloro-3-(piperidin-4-yl)-1H-indole | Chlorine substitution instead of fluorine | Variations in reactivity and biological effects |

| 4-Methyl-3-(piperidin-4-yl)-1H-indole | Methyl group at the 4-position | May exhibit different solubility characteristics |

Each of these compounds possesses distinct properties that influence their biological activity and potential applications. The unique placement of functional groups in this compound contributes to its specific interaction profiles and therapeutic potential .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment for resistant infections.

- Anticancer Activity : Research involving multiple cancer cell lines showed that treatment with this compound led to significant reductions in viability, with detailed mechanisms involving apoptosis pathways elucidated through flow cytometry assays.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed that this compound could enhance dopaminergic signaling, suggesting implications for treating disorders such as schizophrenia.

Mecanismo De Acción

The mechanism of action of 7-Fluoro-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparación Con Compuestos Similares

6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar structure but contains a benzoxazole ring instead of an indole ring.

2-Piperidin-4-yl-benzimidazole: This compound features a benzimidazole ring and is known for its broad-spectrum antimicrobial activity.

Uniqueness: 7-Fluoro-3-(piperidin-4-yl)-1H-indole is unique due to the presence of both a fluorine atom and a piperidine ring in its structure. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

7-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bicyclic structure that integrates a fused benzene and pyrrole ring, with a fluorine atom at the 7-position and a piperidine moiety at the 3-position. Its unique structural attributes contribute to its diverse biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically employs nucleophilic substitution reactions involving 7-fluoroindole and piperidine under basic conditions in polar aprotic solvents like DMF or DMSO. The presence of the fluorine atom is significant, as it enhances the compound's binding affinity to various biological targets, thereby modulating their activity.

Biological Activities

Research has revealed several key biological activities associated with this compound:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance, it has shown promising antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and A431 (skin cancer) cells. The compound's IC50 values indicate its effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF7 | 3.597 | 5-Fluorouracil | 3.15 |

| A431 | 2.434 | 5-Fluorouracil | 23.44 |

These results suggest that this compound may be as effective as established chemotherapeutic agents, highlighting its potential in cancer treatment .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings indicate that this compound possesses strong antibacterial activity, making it a candidate for further development in treating bacterial infections .

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The fluorine atom enhances binding affinity to target proteins, which can lead to modulation of their activities. This interaction is crucial for its anticancer and antimicrobial effects, although detailed pathways remain an area for further investigation .

Case Studies

Recent case studies have provided insights into the therapeutic applications of this compound:

- Colon Cancer Treatment : Clinical trials have explored the use of antiviral drugs combined with compounds like this compound in colon cancer patients, showcasing enhanced efficacy compared to monotherapy .

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity, with structural modifications influencing potency against specific bacterial strains .

Propiedades

IUPAC Name |

7-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQHTIXSXNRYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590939 | |

| Record name | 7-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439082-27-6 | |

| Record name | 7-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.